Product packaging for Ethyl 2-(2,5-dichlorophenoxy)acetate(Cat. No.:CAS No. 61763-88-0)

Ethyl 2-(2,5-dichlorophenoxy)acetate

Cat. No.: B1622720
CAS No.: 61763-88-0
M. Wt: 249.09 g/mol
InChI Key: HVNBLATYAZPASX-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance of Phenoxyacetic Acid Derivatives

The era of synthetic organic herbicides began in earnest during the 1940s with the development of phenoxyacetic acid derivatives. mt.gov Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) revolutionized agricultural practices. mt.gov Released commercially in 1946, these herbicides provided the first effective means to selectively control broadleaf weeds in monocotyledonous crops such as wheat, corn, and rice. This selectivity stems from their mechanism of action; they function as synthetic auxins, a type of plant growth hormone. mt.gov When absorbed by susceptible plants, they induce rapid, uncontrolled, and unsustainable growth that ultimately leads to the plant's death. mt.govresearchgate.net

The chemical significance of these derivatives extends to their formulation. While the active form is the acid, they are frequently synthesized and applied as salts or esters. researchgate.netinchem.org Esterification, in particular, enhances the lipophilicity of the compound, which can facilitate absorption through the waxy cuticle of plant leaves. ucanr.educambridge.org Short-chain alkyl esters are known to be highly toxic to target plants due to their rapid penetration. ucanr.educambridge.org Once absorbed, these esters are believed to be hydrolyzed back to the parent acid, which is the biologically active form that is translocated within the plant. ucanr.educambridge.org

Structural and Isomeric Considerations within Dichlorophenoxyacetate Esters Research

The functionality of phenoxyacetic acid derivatives is highly dependent on their molecular structure, including the type, number, and position of halogen substituents on the phenyl ring. Within the dichlorophenoxyacetate ester group, numerous structural isomers exist, each defined by the specific placement of the two chlorine atoms. Common examples investigated in research include the 2,4-dichloro-, 3,4-dichloro-, and the subject of this article, the 2,5-dichloro- positional isomers.

These structural variations are not trivial; they significantly influence the compound's physicochemical properties, such as solubility, volatility, and polarity. Consequently, these differences affect the molecule's biological activity, its interaction with target enzymes, its environmental fate, and its degradation pathways. For instance, the herbicidal efficacy of phenoxyacetic acid derivatives can change based on the substitution pattern on the aromatic ring. This isomeric specificity is a critical area of research for developing more effective and selective agrochemicals and for understanding their environmental impact.

Synthesis and Physicochemical Properties

The synthesis of Ethyl 2-(2,5-dichlorophenoxy)acetate typically proceeds via the Williamson ether synthesis. gold-chemistry.orgwikipedia.org This established method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an alkyl halide. wikipedia.orgmasterorganicchemistry.com Specifically, 2,5-dichlorophenol (B122974) is treated with a base, such as potassium carbonate, to form the potassium 2,5-dichlorophenoxide salt. This nucleophilic salt then reacts with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in an SN2 reaction to yield the final ether product, this compound. gold-chemistry.orgarkat-usa.org

The physicochemical properties of this specific isomer are detailed in the table below, with data for the more commonly known 2,4-D ethyl ester provided for comparison.

Table 1: Physicochemical Properties of Ethyl Dichlorophenoxyacetate Isomers

PropertyThis compoundEthyl 2-(2,4-dichlorophenoxy)acetate (for comparison)
IUPAC NameThis compoundethyl 2-(2,4-dichlorophenoxy)acetate nih.gov
Molecular FormulaC₁₀H₁₀Cl₂O₃C₁₀H₁₀Cl₂O₃ nih.gov
Molecular Weight249.09 g/mol249.09 g/mol nih.gov
CAS Number61763-88-0533-23-3 nist.gov
Water SolubilityData not available63 mg/L chemicalbook.com
Boiling PointData not available145°C at 2 mmHg chemicalbook.com
Topological Polar Surface Area35.5 Ų35.5 Ų nih.gov

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.2-4.4 ppm), a singlet for the methylene (B1212753) (-O-CH₂-C=O) protons around 4.7 ppm, and complex multiplets in the aromatic region (around 6.9-7.4 ppm) corresponding to the three protons on the dichlorinated phenyl ring.

¹³C NMR Spectroscopy : The carbon NMR would display distinct signals for the ethyl carbons, the ester carbonyl carbon (around 168 ppm), the methylene carbon, and the six carbons of the aromatic ring, with their chemical shifts influenced by the chlorine and ether substituents.

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band for the C=O (ester) stretching vibration around 1750-1760 cm⁻¹, C-O stretching bands for the ether and ester linkages, and bands corresponding to C-H bonds and the aromatic ring.

Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) and characteristic fragmentation patterns. For the related 2,4-D ethyl ester, major fragments include the loss of the ethoxy group (-OC₂H₅) and cleavage of the ether bond, resulting in a dichlorophenoxy radical or a dichlorophenol ion. nist.gov A similar pattern would be anticipated for the 2,5-dichloro isomer.

Analytical methods for the detection of dichlorophenoxyacetate esters in environmental samples typically involve solvent extraction followed by chromatography. americanlaboratory.com Given its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). americanlaboratory.comwho.int High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is also a viable method. americanlaboratory.com Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compound from the sample matrix. epa.gov

Environmental Fate and Ecotoxicity

Environmental Fate

The environmental behavior of this compound is governed by several key processes. In soil and aquatic environments, the primary transformation pathway for phenoxyacetate (B1228835) esters is hydrolysis. researchgate.netfao.orgresearchgate.net The ester linkage is cleaved, yielding ethanol (B145695) and the parent acid, 2,5-dichlorophenoxyacetic acid. inchem.org The rate of this hydrolysis can be influenced by pH and temperature. researchgate.netfao.org

The resulting 2,5-dichlorophenoxyacetic acid is subject to further degradation, primarily by soil microorganisms. nih.gov The persistence of the parent acid in soil is generally low due to this rapid microbial breakdown. inchem.orgfao.org The mobility of the acid in soil, which determines its potential to leach into groundwater, is influenced by soil pH and organic matter content. fao.orgnih.gov

Biodegradation

Microbial degradation is the principal mechanism for the complete breakdown of dichlorophenoxyacetic acids in the environment. nih.gov Bacteria capable of utilizing these compounds as a carbon source have been widely studied. nih.govoup.com The established degradation pathway for 2,4-D, which serves as a model, involves several key enzymatic steps. nih.govtandfonline.com The process is initiated by the cleavage of the ether bond to form the corresponding dichlorophenol (in this case, 2,5-dichlorophenol). nih.govnih.gov This is followed by hydroxylation of the aromatic ring to form a dichlorocatechol, which then undergoes ring cleavage. nih.govtandfonline.com Subsequent enzymatic reactions further break down the molecule into intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov It is expected that this compound, after initial hydrolysis to its acid form, would be biodegraded through a similar pathway.

Phytotoxicity

As a member of the phenoxyacetate family, this compound is expected to exhibit herbicidal activity. Its mode of action is that of a synthetic auxin, disrupting normal plant hormone processes in susceptible species. mt.govresearchgate.net This leads to abnormal and uncontrolled cell division and elongation, resulting in twisting of stems and leaves, and ultimately, plant death. mt.gov This effect is selective, primarily impacting broadleaf (dicot) plants while leaving grasses (monocots) relatively unharmed. pjoes.com The ester formulation is designed to enhance uptake through the plant's foliage. researchgate.net While the parent acid is the active molecule within the plant, the toxicity of its metabolites, such as 2,4-dichlorophenol (B122985) (from 2,4-D), has also been a subject of study. acs.orgnih.gov

Applications in Agricultural Research

This compound and its isomers are valuable tools in agricultural research. They are used to study the structure-activity relationships of herbicides, helping scientists understand how the position of substituents on the phenyl ring affects phytotoxicity and selectivity. researchgate.net By comparing the efficacy of different isomers like the 2,5-dichloro, 2,4-dichloro, and 3,4-dichloro variants, researchers can gain insights into the specific molecular requirements for interaction with the auxin receptors in plants.

Furthermore, these compounds serve as reference standards in the development of analytical methods for detecting herbicide residues in soil, water, and crops. epa.gov Research into their environmental fate, including degradation and mobility studies, contributes to creating more accurate models for predicting the environmental impact of pesticides and developing strategies for bioremediation of contaminated sites. researchgate.netfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O3 B1622720 Ethyl 2-(2,5-dichlorophenoxy)acetate CAS No. 61763-88-0

Properties

IUPAC Name

ethyl 2-(2,5-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNBLATYAZPASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405424
Record name Ethyl 2-(2,5-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61763-88-0
Record name Ethyl 2-(2,5-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Advanced Spectroscopic Characterization of Ethyl 2 2,5 Dichlorophenoxy Acetate

Synthetic Methodologies for Halogenated Phenoxyacetate (B1228835) Esters

The synthesis of halogenated phenoxyacetate esters, including Ethyl 2-(2,5-dichlorophenoxy)acetate, can be generally achieved through two primary strategic pathways: the formation of the ether linkage followed by esterification, or the direct formation of the ether-ester linkage. The choice of pathway often depends on the availability of starting materials and desired reaction efficiency.

A principal method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 2,5-dichlorophenoxyacetic acid. The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction for this purpose. chemicalbook.comambeed.com This equilibrium reaction involves reacting the carboxylic acid with an alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). chemicalbook.comdocbrown.info

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. ambeed.comdocbrown.info The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemicalbook.comambeed.com Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. chemicalbook.comdocbrown.info

To optimize the reaction and maximize the yield of the ester, the equilibrium can be shifted toward the products. chemicalbook.com This is commonly achieved by using a large excess of the alcohol reactant or by removing water from the reaction mixture as it is formed, for instance, through azeotropic distillation. chemicalbook.comguidechem.com The reaction is typically conducted under reflux conditions to maintain an appropriate temperature, often between 70-90°C, which facilitates the reaction while allowing for the removal of volatile products if necessary. ambeed.com

The synthesis of this compound relies on the availability of key precursors, primarily 2,5-dichlorophenol (B122974) and its corresponding acid, 2,5-dichlorophenoxyacetic acid. The synthesis of these precursors must be regioselective to ensure the correct 2,5-substitution pattern on the aromatic ring.

The precursor 2,5-dichlorophenol can be synthesized via several routes. One method involves the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the desired phenol (B47542). rsc.orgnist.gov Another approach starts from 1-bromo-2,5-dichlorobenzene, which is reacted with sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures in the presence of a copper catalyst. chemicalbook.commdpi.com A further method utilizes the hydrolysis of 2,5-dichloroaniline (B50420) in an aqueous inorganic acid solution under high temperature and pressure. rsc.org

Once 2,5-dichlorophenol is obtained, it can be converted to 2,5-dichlorophenoxyacetic acid. This is typically achieved through a Williamson ether synthesis, where the phenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide. mdpi.comspectrabase.com

Alternatively, this compound can be synthesized directly using a one-pot Williamson ether synthesis approach. This involves the reaction of the sodium or potassium salt of 2,5-dichlorophenol (formed by reacting the phenol with a base such as sodium hydroxide or potassium carbonate) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. who.intalchempharmtech.com In this Sₙ2 reaction, the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide to form the ether linkage directly. This method is highly efficient and widely used for preparing both symmetrical and asymmetrical ethers. Optimization of this reaction often involves the choice of solvent, with dimethylformamide (DMF) and acetone (B3395972) being common options, and the use of a suitable base. who.intalchempharmtech.com

Comprehensive Spectroscopic Investigations

The definitive structural confirmation of this compound is accomplished through comprehensive spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose, providing detailed information about the molecular structure. rsc.org

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, allows for the unambiguous assignment of all atoms within the molecular structure of this compound. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a complete picture of the compound's connectivity. rsc.orgrsc.org

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, due to spin-spin coupling with each other. The methylene protons of the acetate (B1210297) moiety (O-CH₂-C=O) appear as a singlet, as there are no adjacent protons to cause splitting. The three protons on the dichlorinated aromatic ring appear in the aromatic region of the spectrum with specific splitting patterns determined by their positions relative to each other and the chloro substituents.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d1HAr-H (H-6)
~7.15dd1HAr-H (H-4)
~6.95d1HAr-H (H-3)
~4.75s2HO-CH₂ -C=O
~4.25q2HO-CH₂ -CH₃
~1.30t3HO-CH₂-CH₃

Note: The predicted values are based on analysis of structurally similar compounds. 'd' denotes a doublet, 'dd' a doublet of doublets, 's' a singlet, 'q' a quartet, and 't' a triplet.

The ¹³C NMR spectrum provides further structural confirmation by showing a distinct signal for each unique carbon atom in this compound. The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. The six carbons of the aromatic ring have distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the ether oxygen. The methylene carbon of the acetate group and the two carbons of the ethyl group also appear at predictable chemical shifts. guidechem.com

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~168.5C =O (Ester)
~153.0Ar-C -O (C-1)
~131.0Ar-C -Cl (C-2)
~130.5Ar-C H (C-4)
~126.0Ar-C -Cl (C-5)
~122.0Ar-C H (C-6)
~115.0Ar-C H (C-3)
~66.0O-C H₂-C=O
~61.5O-C H₂-CH₃
~14.0O-CH₂-C H₃

Note: The predicted values are based on analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this molecule, the primary correlation would be observed between the methylene protons (-CH₂-) and the methyl protons (-CH₃) of the ethyl group, confirming the presence of the ethyl fragment. No other cross-peaks are expected, as the aromatic protons and the oxymethylene protons (-OCH₂-) are not coupled to any other protons.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This technique is crucial for assigning carbon resonances. The expected HSQC correlations would link the signals of the ethyl group protons to their corresponding carbons, the oxymethylene protons to their carbon, and each of the three distinct aromatic protons to their respective carbon atoms on the dichlorophenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for assembling the molecular fragments. youtube.comsdsu.edu Key HMBC correlations would establish the full structure:

Protons of the ethyl methylene group would show a correlation to the ester carbonyl carbon.

The oxymethylene protons (-OCH₂-) would correlate to the ester carbonyl carbon and the aromatic carbon C1 (the carbon atom bonded to the ether oxygen).

Aromatic protons would show correlations to their neighboring carbon atoms, confirming the substitution pattern on the benzene (B151609) ring.

These combined 2D NMR techniques provide a definitive map of the molecular structure, connecting the ethyl group to the acetate moiety and linking it via an ether bond to the correct positions on the dichlorophenyl ring. researchgate.netresearchgate.net

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelating ProtonsCorrelating CarbonsInformation Gained
COSY Ethyl -CH₂-Ethyl -CH₃- (via ¹H-¹H coupling)Confirms ethyl group connectivity
HSQC Ethyl -CH₂-Ethyl -CH₂-Assigns ethyl methylene carbon
Ethyl -CH₃-Ethyl -CH₃-Assigns ethyl methyl carbon
Oxymethylene -OCH₂-Oxymethylene -OCH₂-Assigns oxymethylene carbon
Aromatic H3, H4, H6Aromatic C3, C4, C6Assigns protonated aromatic carbons
HMBC Ethyl -CH₂-Ester C=O, Ethyl -CH₃-Links ethyl group to carbonyl
Oxymethylene -OCH₂-Ester C=O, Aromatic C1Links ether sidechain to carbonyl and ring
Aromatic H6Aromatic C1, C2, C4Confirms connectivity around C1 and C2

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

For this compound, the FT-IR spectrum is expected to show strong, characteristic absorption bands. A prominent band for the ester carbonyl (C=O) stretching vibration is anticipated in the region of 1760-1735 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage would produce strong bands between 1250 cm⁻¹ and 1050 cm⁻¹. Vibrations associated with the dichlorinated aromatic ring include C=C stretching in the 1600-1450 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The C-Cl stretching vibrations typically appear as strong bands in the 1100-800 cm⁻¹ region. semanticscholar.orgresearchgate.net

The Raman spectrum would also display these vibrational modes but with different relative intensities. Aromatic ring stretching and C-Cl bond vibrations are often strong and well-defined in Raman spectra, providing complementary information to the FT-IR data. semanticscholar.orgepequip.com

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100-3000FT-IR, Raman
Aliphatic C-H Stretch2980-2850FT-IR, Raman
Ester C=O Stretch1760-1735FT-IR (Strong)
Aromatic C=C Stretch1600-1450FT-IR, Raman
Asymmetric C-O-C Stretch1250-1200FT-IR (Strong)
Symmetric C-O-C Stretch1100-1050FT-IR (Strong)
C-Cl Stretch1100-800FT-IR, Raman (Strong)

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₀Cl₂O₃), the molecular weight is approximately 249.09 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would appear at m/z 249. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks at m/z 251 ([M+2]⁺) and m/z 253 ([M+4]⁺) with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a dichlorinated compound. nist.govnist.gov

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for esters and aryl ethers include: libretexts.orgmiamioh.edu

Loss of the ethoxy radical (•OCH₂CH₃): This cleavage results in an acylium ion at m/z 204 ([M-45]⁺).

Loss of an ethylene (B1197577) molecule (C₂H₄): A McLafferty rearrangement can lead to the formation of a radical cation of 2,5-dichlorophenoxyacetic acid at m/z 221 ([M-28]⁺).

Cleavage of the ether bond: Scission of the bond between the ether oxygen and the aromatic ring can generate a dichlorophenoxide ion at m/z 161.

Formation of the ethyl cation: A fragment corresponding to the ethyl group may be observed at m/z 29.

The analysis of these fragments helps to confirm the connectivity of the ester and dichlorophenoxy moieties. researchgate.netdocbrown.infostackexchange.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zIon FormulaIdentity
249/251/253[C₁₀H₁₀Cl₂O₃]⁺Molecular Ion ([M]⁺)
221/223/225[C₈H₆Cl₂O₃]⁺[M - C₂H₄]⁺ (McLafferty Rearrangement)
204/206/208[C₈H₅Cl₂O₂]⁺[M - •OC₂H₅]⁺
161/163[C₆H₃Cl₂O]⁻/⁺Dichlorophenoxide/Dichlorophenoxy cation
73[C₃H₅O₂]⁺[CH₂COOC₂H₅]⁺
45[C₂H₅O]⁺Ethoxy cation
29[C₂H₅]⁺Ethyl cation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene ring.

The UV-Vis spectrum is expected to show characteristic absorption maxima (λ_max). Based on data from related dichlorophenol compounds, this compound would likely exhibit absorption bands in the ultraviolet region. researchgate.netresearchgate.netiasks.org A primary absorption band is predicted around 285-290 nm, with a potential shoulder or a separate peak at a slightly higher wavelength, around 295 nm. An additional, more intense absorption band may be observed at a shorter wavelength, typically around 210-230 nm. rsc.org

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Predicted λ_max (nm)Transition Type
~210-230π → π
~285-295π → π

Crystallographic Analysis of Related Dichlorophenoxyacetate Derivatives

While a single-crystal X-ray structure for this compound itself may not be readily available, significant structural insight can be gained from the crystallographic analysis of closely related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its metal complexes. researchgate.netresearchgate.netmdpi.com These studies reveal key structural features that are transferable to the title compound.

Studies on 2,4-dichlorophenoxyacetic acid have shown that the molecules often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. mdpi.com The conformation of the flexible ether linkage (C-O-C-C) is a critical feature, determining the relative orientation of the aromatic ring and the acetate side chain.

In metal complexes, the dichlorophenoxyacetate ligand can coordinate to metal centers in various modes, most commonly as a monodentate or bidentate bridging ligand through its carboxylate oxygen atoms. researchgate.net The crystal packing in these derivatives is often dominated by a combination of coordination bonds, hydrogen bonds (if water or other protic ligands are present), and π–π stacking interactions between the aromatic rings of adjacent molecules. These interactions assemble the individual molecules into one-, two-, or three-dimensional supramolecular architectures. researchgate.net For example, the crystal structure of a gadolinium(III) complex with 2,4-D reveals a one-dimensional polymer where the ligands bridge the metal centers. researchgate.net Such analyses provide fundamental data on bond lengths, bond angles, and non-covalent interactions that govern the solid-state structures of this class of compounds.

Computational Chemistry and Molecular Modeling Studies of Ethyl 2 2,5 Dichlorophenoxy Acetate

Quantum Chemical Calculations (e.g., DFT, HF, MP2 methods with various basis sets)

Quantum chemical calculations are at the heart of computational chemistry, providing a way to solve the Schrödinger equation for a given molecule to determine its energy and wave function. From these fundamental outputs, a wealth of molecular properties can be derived. The choice of method, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT), along with the selection of a basis set (e.g., 6-31G*, cc-pVTZ), is crucial for balancing accuracy and computational cost. DFT, in particular, has become a popular choice due to its favorable balance of efficiency and accuracy in describing electron correlation.

Optimized Molecular Geometries and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like Ethyl 2-(2,5-dichlorophenoxy)acetate, which contains several rotatable bonds (e.g., around the ether oxygen and the ester group), this process involves a conformational analysis.

Researchers would systematically rotate these bonds to identify various possible conformers. The energy of each conformer would then be calculated, and the structures corresponding to energy minima would be identified as stable conformers. The conformer with the lowest energy is the global minimum, representing the most probable structure of the molecule in the gas phase. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the foundational data for all other computational predictions. For related, but different molecules, computational studies have successfully determined these parameters, often showing good agreement with experimental data from X-ray crystallography where available. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Related Phenoxyacetate (B1228835) Structure Note: This table is illustrative and based on general values for similar structures, as specific data for this compound is not available.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity and stability. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenoxy ring, while the LUMO may be distributed over the carbonyl group of the ester.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the ether and carbonyl groups.

Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions represent neutral or near-zero potential.

The MEP map provides a visual guide to the molecule's polarity and its potential intermolecular interactions. pearson.compearson.com

Spectroscopic Property Predictions (e.g., theoretical IR, Raman, NMR, UV-Vis spectra)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Theoretical IR and Raman Spectra: By calculating the vibrational frequencies of the optimized geometry, theoretical infrared (IR) and Raman spectra can be generated. These calculated spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes, such as C=O stretching in the ester, C-O ether stretching, and C-Cl stretching. While experimental IR spectra are available for isomers like Ethyl 2,5-dichlorobenzoate, specific theoretical predictions for this compound are needed for direct comparison. nist.gov

Theoretical NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and are crucial for structure elucidation. Comparing calculated shifts with experimental ones confirms the molecular structure and assignment of peaks.

Theoretical UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and generate a theoretical UV-Visible spectrum. This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*.

Thermochemical and Thermodynamic Parameter Computations

From the vibrational frequency calculations, it is also possible to compute key thermochemical and thermodynamic parameters. These include zero-point vibrational energy (ZPVE), thermal energy, entropy, and heat capacity. These parameters are essential for predicting the molecule's stability and its behavior in chemical reactions at different temperatures.

Table 2: Illustrative Computed Thermodynamic Parameters Note: These values are for illustrative purposes and represent typical outputs of a DFT calculation at a standard state (e.g., 298.15 K and 1 atm). Specific values for this compound are not available.

Molecular Docking and Receptor Interaction Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and in understanding the mechanism of action for bioactive compounds like herbicides.

For this compound, which belongs to the phenoxyacetic acid class of herbicides, molecular docking could be used to investigate its interaction with target proteins in plants, such as auxin-binding proteins. The process involves:

Obtaining the 3D structures of the ligand (this compound) and the receptor protein.

Docking the ligand into the active site of the receptor using a scoring function to evaluate and rank the different binding poses.

Analyzing the best-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

While specific docking studies on this compound are not readily found, research on related dichlorophenoxyacetic acid derivatives has been performed, often targeting enzymes like cyclooxygenase-2 (COX-2) to explore potential anti-inflammatory applications. mdpi.comsciforum.net These studies demonstrate how docking can reveal binding affinities and interaction patterns, providing a rationale for a compound's biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpras.com For herbicides like this compound, QSAR models can predict herbicidal efficacy based on various molecular descriptors, thereby guiding the synthesis of more potent derivatives. nih.gov

In a typical QSAR study, molecular descriptors are calculated for a set of related compounds with known herbicidal activities. These descriptors quantify various aspects of the molecule's physicochemical properties:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the molecule's reactivity and ability to engage in electrostatic interactions.

Steric Descriptors: Like molecular volume, surface area, and shape indices (e.g., Kier & Hall index), which relate to how the molecule fits into the receptor's binding site. nih.gov

Hydrophobic Descriptors: Such as the partition coefficient (log P), which models the compound's ability to cross biological membranes.

Topological Descriptors: Which describe the connectivity and branching of atoms within the molecule.

Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA), extends this approach by considering the 3D properties of the molecules. ijpras.com In CoMFA, a series of aligned molecules are placed within a 3D grid. At each grid point, steric and electrostatic interaction energies with a probe atom are calculated, generating thousands of descriptors. Statistical methods are then used to build a model that relates these field values to biological activity. nih.gov The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease activity. ijpras.com

For example, a 3D-QSAR study on diacylhydrazine derivatives containing a dichlorophenoxy moiety yielded a statistically significant model with good predictive power (q² = 0.556, r² = 0.913). nih.gov Such models can reveal that, for high herbicidal activity, specific substitutions are required. For instance, a model might indicate that bulky, electropositive groups are favored in one region of the molecule, while smaller, electronegative groups are preferred in another. This information is invaluable for the rational design of new herbicide candidates. nih.govnih.gov

Table 2: Example of Descriptors Used in a Hypothetical 3D-QSAR Model for Phenoxyacetate Herbicides
Descriptor TypeField TypeFavorable Contribution ContourUnfavorable Contribution ContourInterpretation for Design
CoMFA StericGreenYellowGreen contours indicate where adding bulky groups may enhance activity; yellow contours show regions where bulk is detrimental.
CoMFA ElectrostaticBlueRedBlue contours mark areas where positive charge is favorable; red contours indicate where negative charge is favorable for activity.
Molecular Properties log P--Optimizing hydrophobicity for membrane transport and receptor binding.
Quantum Chemical LUMO Energy--Lower LUMO energy may indicate higher reactivity and better interaction with the receptor.

Molecular Dynamics Simulations to Elucidate Conformational Flexibility and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov For this compound and its active acid form, MD simulations can provide critical insights into its behavior when interacting with a biological target like an auxin receptor. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the ligand-protein complex behaves in a simulated physiological environment. nih.gov

MD simulations are particularly useful for:

Assessing Conformational Flexibility: A molecule like 2,5-dichlorophenoxyacetic acid is not static; its side chain can rotate and flex. MD simulations track these movements, identifying the most stable and frequently adopted conformations of the ligand both in solution and when bound to the receptor. This helps understand how the molecule adapts its shape to fit into the binding pocket. researchgate.net

Evaluating Binding Stability: After a ligand is docked into a receptor protein, MD simulations can assess the stability of the predicted binding pose. By monitoring key metrics over the simulation time (typically nanoseconds to microseconds), researchers can determine if the ligand remains securely in the binding pocket or if it is unstable and likely to dissociate. researchgate.net Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial position. A stable, low-fluctuation RMSD for the ligand suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): Calculated for individual amino acid residues or ligand atoms, RMSF highlights which parts of the protein or ligand are most mobile. High fluctuation in residues at the binding interface can indicate instability.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, quantifying the stability of these crucial interactions. researchgate.net

Calculating Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the free energy of binding. This provides a quantitative measure of the affinity between the herbicide and its target protein, with more negative values indicating stronger, more favorable binding. researchgate.net Computational studies of related herbicide-protein complexes have shown that binding is often driven by favorable electrostatic interactions. researchgate.netresearchgate.net

Table 3: Illustrative Output from a Molecular Dynamics Simulation of a Herbicide-Receptor Complex
Analysis MetricTypical Value RangeInterpretation
Ligand RMSD 1-3 Å (after equilibration)A low and stable RMSD indicates the ligand remains in its binding pose.
Protein RMSF (Binding Site) < 2 ÅLow fluctuations for binding site residues suggest a stable pocket that holds the ligand tightly.
Hydrogen Bond Occupancy > 70%High occupancy for specific H-bonds signifies a persistent and stable interaction.
Binding Free Energy (MM/PBSA) -5 to -15 kcal/molHighly negative values indicate strong and stable binding of the ligand to the protein. eco-vector.comresearchgate.net

Environmental Transformation and Fate of Dichlorophenoxyacetate Esters

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform the chemical structure of the compound. For Ethyl 2-(2,5-dichlorophenoxy)acetate, the primary abiotic pathways are hydrolysis and photodegradation.

The hydrolysis of an ester is a critical abiotic degradation pathway in aqueous environments. For this compound, this reaction involves the cleavage of the ester bond to yield 2,5-dichlorophenoxyacetic acid and ethanol (B145695). The rate of this reaction is highly dependent on the pH of the solution.

The hydrolysis of esters like ethyl acetate (B1210297) is well-established as a second-order reaction under alkaline conditions. uv.esresearchgate.net The reaction rate is influenced by the initial concentrations of the ester and the hydroxide (B78521) ions, as well as temperature. researchgate.netbue.edu.eg It is believed that the saponification (alkaline hydrolysis) of ethyl acetate proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) indicate that hydrolysis kinetics are pH-dependent, with faster rates observed in acidic solutions compared to neutral pH. researchgate.net In acidic conditions (pH 2-8), the extraction efficiency and protonation state of the molecule are affected, influencing its reactivity. researchgate.net For this compound, it can be inferred that both acid-catalyzed and base-catalyzed hydrolysis will be significant degradation pathways, with the rate being slowest near neutral pH.

Table 1: Factors Influencing Ester Hydrolysis

ParameterInfluence on Hydrolysis RateReference
pHRate is significantly faster in both acidic and alkaline conditions compared to neutral pH. researchgate.net
TemperatureIncreasing temperature generally increases the reaction rate, consistent with Arrhenius kinetics. bue.edu.eg
Reactant ConcentrationThe rate is dependent on the concentration of the ester and the catalyst (H⁺ or OH⁻ ions). researchgate.net

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. This can occur through direct absorption of light by the target molecule or indirectly through the action of photosensitizers.

Direct photolysis occurs when a molecule absorbs photons, leading to its structural transformation. nih.gov While the parent acid, 2,4-D, is not readily decomposed by sunlight, it can be degraded by UV irradiation. researchgate.netmdpi.com In the absence of a photocatalyst, irradiating a 2,4-D solution with a high-pressure mercury lamp (254 nm) resulted in a 37% degradation of the contaminant. mdpi.com Another study using UV-C radiation (253.7 nm) observed approximately 66% degradation. researchgate.net

Studies on the n-butyl ester of 2,4-D irradiated with UV light (300 nm) showed that direct photolysis leads to dechlorination at the ortho position and cleavage of the ether bond, producing chlorophenols. nih.gov The half-time for the decomposition of the n-butyl ester was estimated to be around 13 days. nih.gov It is expected that this compound would undergo similar direct photolysis reactions under UV light, involving cleavage of the C-Cl and ether bonds.

Indirect photolysis, or photosensitized degradation, is a crucial degradation mechanism in natural surface waters where photosensitizers are present. nih.govufz.de Dissolved organic matter (DOM), particularly humic and fulvic acids, can absorb sunlight and transfer the energy to other molecules or generate highly reactive species like hydroxyl radicals (•OH) and singlet oxygen. nih.govufz.de These reactive species can then degrade organic contaminants that may not absorb sunlight directly. nih.gov This process is a potentially significant degradation pathway for compounds like this compound in sunlit natural waters rich in DOM. nih.gov

Advanced Oxidation Processes (AOPs) are highly effective methods for degrading persistent organic pollutants. These processes are characterized by the generation of very reactive hydroxyl radicals.

One of the most studied AOPs is heterogeneous photocatalysis using titanium dioxide (TiO₂). The photocatalytic degradation of 2,4-D using TiO₂ has been shown to be effective, with the highest conversion rates obtained at pH 3.5. researchgate.net The efficiency of TiO₂ photocatalysis can be significantly enhanced by the addition of noble metals. For instance, using Platinum (Pt) or Rhodium (Rh) supported on TiO₂, mineralization rates of 99.0% and 98.3% for 2,4-D were achieved, respectively. rsc.org

Other AOPs have also proven effective:

UV/H₂O₂: The combination of UV light and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, leading to rapid degradation. This process achieved approximately 97% degradation of 2,4-D, with a rate constant 100 times higher than direct UV photolysis alone. researchgate.net

Photo-Fenton (FeII/H₂O₂/UV): This process also generates hydroxyl radicals and is highly effective. The degradation of 2,4-D is faster in the presence of ferrous-oxalate complexes (FOHU) compared to the standard photo-Fenton (FHU) process due to the higher light sensitivity of the organometallic complexes. nih.gov

These AOPs are expected to be highly efficient in degrading this compound, breaking it down into less harmful products. mdpi.comnih.gov

Table 2: Efficiency of AOPs for Dichlorophenoxyacetic Acid Degradation

AOP MethodConditionsDegradation EfficiencyReference
TiO₂ PhotocatalysispH = 3.5High conversion rates researchgate.net
Pt/TiO₂-99.0% mineralization rsc.org
UV/H₂O₂Fluence of 700 mJ cm⁻²~97% degradation researchgate.net
Photo-Fenton (FOHU)UV/Fe(II)-oxalate/H₂O₂Faster initial decay rate than standard Photo-Fenton nih.gov

Photodegradation Mechanisms and Kinetics in Aqueous Solutions and Environmental Matrices

Biotic Degradation (Biodegradation) Processes

Biodegradation is a key process in the environmental attenuation of many organic pollutants. For this compound, biodegradation would likely begin with the enzymatic hydrolysis of the ester linkage by microbial esterases, yielding 2,5-dichlorophenoxyacetic acid and ethanol. The resulting acid would then be subject to further microbial degradation.

Numerous studies have demonstrated the biodegradation of the related herbicide, 2,4-D.

Bacterial Degradation: A bacterial strain of Achromobacter sp. was isolated that could use 2,4-D as its sole source of carbon and energy. nih.gov This strain catabolized 2,4-D via the intermediate 2,4-dichlorophenol (B122985). nih.gov Furthermore, through synthetic biology, an Escherichia coli strain was engineered to completely degrade 0.5 mM of 2,4-D within 6 hours by incorporating the metabolites into the tricarboxylic acid cycle. nih.gov

Fungal Degradation: Fungi have also been shown to effectively degrade phenoxy herbicides. A white-rot fungus, Rigidoporus sp. FMD21, completely degraded 2,4-D in a liquid medium after 6 days of cultivation, a process correlated with its laccase enzyme activity. nih.gov Other fungi have also been observed to degrade 2,4-D with half-lives ranging from 3 to 9 days depending on the species and culture conditions. nih.govd-nb.info

The ability of diverse microorganisms to degrade 2,4-D suggests that this compound would also be susceptible to biodegradation in soil and water, following an initial hydrolysis step. nih.govnih.gov

Microbial Degradation Pathways and Metabolite Identification

The microbial degradation of dichlorophenoxyacetate esters, such as this compound, is a key process in their environmental dissipation. The initial step in the breakdown of this ester is the hydrolysis of the ethyl group, a reaction catalyzed by microbial esterases. This hydrolysis yields ethanol and 2,5-dichlorophenoxyacetic acid (2,5-D). The resulting 2,5-D, a chlorinated phenoxyacetic acid, is the primary substrate for further microbial catabolism.

While research specifically on 2,5-D is less abundant than for its isomer, 2,4-dichlorophenoxyacetic acid (2,4-D), the degradation pathways are expected to be analogous. The central and most well-documented pathway for 2,4-D degradation, which serves as a model for 2,5-D, involves the cleavage of the ether linkage. nih.govresearchgate.net This is followed by the hydroxylation and subsequent cleavage of the aromatic ring.

In the case of 2,5-D, the proposed pathway would involve the initial conversion to 2,5-dichlorophenol (B122974) (2,5-DCP). This intermediate is then typically hydroxylated to form a dichlorocatechol. For 2,5-DCP, this would likely be 3,6-dichlorocatechol. This catechol then undergoes ring cleavage, a critical step catalyzed by dioxygenase enzymes, leading to the formation of muconic acid derivatives that can be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

An alternative pathway observed for 2,4-D that could also be relevant for 2,5-D involves the initial reductive dehalogenation of the aromatic ring before the cleavage of the ether bond. mdpi.comnih.gov

Identification and Characterization of Microbial Strains Involved in Degradation (e.g., bacteria, fungi)

A diverse range of microorganisms capable of degrading dichlorophenoxyacetic acids have been isolated from contaminated soils and water. mdpi.comnih.gov These microbes are crucial for the natural attenuation of these herbicides.

Bacterial Strains: Numerous bacterial genera have been identified with the capacity to utilize 2,4-D as a sole carbon and energy source, and it is highly probable that similar strains are involved in the degradation of 2,5-D. The most prominent group of bacteria known for this metabolic capability belongs to the Proteobacteria phylum. nih.gov Key genera include:

Pseudomonas : Species of Pseudomonas are frequently isolated from herbicide-contaminated environments and are well-characterized for their degradative abilities. vjs.ac.vnscialert.net

Cupriavidus : Cupriavidus necator JMP134 is a model organism for 2,4-D degradation studies. nih.govmdpi.com

Burkholderia : Members of this genus are known to degrade a wide range of aromatic compounds, including chlorinated herbicides. frontiersin.orgnih.gov

Sphingomonas : These bacteria are recognized for their metabolic versatility and ability to degrade recalcitrant organic pollutants. nih.govfrontiersin.org

Achromobacter : Strains of Achromobacter have also been shown to effectively mineralize 2,4-D. nih.gov

Halomonas : Haloalkaliphilic bacteria from this genus have been isolated from highly saline and alkaline environments contaminated with 2,4-D production wastes, demonstrating degradation under extreme conditions. microbiologyresearch.org

Fungal Strains: Fungi also play a significant role in the degradation of dichlorophenoxyacetic acids. Their enzymatic machinery, often less specific than that of bacteria, allows them to transform a broad spectrum of xenobiotic compounds. Genera known to degrade 2,4-D and related compounds include:

Aspergillus : Aspergillus niger has been shown to metabolize 2,4-D through hydroxylation of the aromatic ring. mdpi.com

Penicillium : Several Penicillium species are capable of degrading phenoxy herbicides. nih.gov

Fusarium and Verticillium : These filamentous fungi, isolated from herbicide-contaminated soils, have demonstrated the ability to degrade both 2,4-D and 2,4,5-T. nih.gov

Rigidoporus : This white-rot fungus has been studied for its high laccase activity and its efficiency in degrading dichlorophenoxyacetic acids. mdpi.comnih.gov

The following table summarizes some of the key microbial strains involved in the degradation of dichlorophenoxyacetic acids.

Microbial Genus Type Key Degradation Characteristics References
PseudomonasBacteriumFrequently isolated from contaminated sites; utilizes 2,4-D as a carbon source. vjs.ac.vnscialert.net
CupriavidusBacteriumModel organism (C. necator JMP134) for studying the tfd gene pathway. nih.govmdpi.com
BurkholderiaBacteriumDegrades a wide range of aromatic compounds; inducible enzyme systems. frontiersin.orgnih.gov
AspergillusFungusMetabolizes 2,4-D via hydroxylation of the aromatic ring. mdpi.com
RigidoporusFungusWhite-rot fungus with high laccase activity effective in degradation. mdpi.comnih.gov
Enzymatic Mechanisms of Biotransformation and Catabolic Pathways

The biotransformation of dichlorophenoxyacetic acids is orchestrated by a series of specific enzymes. The initial hydrolysis of this compound is carried out by non-specific esterases. The subsequent degradation of the resulting 2,5-dichlorophenoxyacetic acid is analogous to the well-studied catabolism of 2,4-D.

In bacteria, the degradation is often encoded by a set of genes known as the tfd genes, famously characterized in the pJP4 plasmid of Cupriavidus necator JMP134. nih.govmdpi.com The key enzymes in this pathway are:

α-Ketoglutarate-dependent 2,4-D dioxygenase (TfdA): This enzyme catalyzes the initial cleavage of the ether bond of the phenoxyacetic acid, producing the corresponding dichlorophenol. nih.govresearchgate.net

2,4-Dichlorophenol hydroxylase (TfdB): This enzyme hydroxylates the dichlorophenol to form a dichlorocatechol. nih.govresearchgate.net

Chlorocatechol 1,2-dioxygenase (TfdC): This enzyme is responsible for the ortho-cleavage of the aromatic ring of dichlorocatechol. nih.govresearchgate.net

Chloromuconate cycloisomerase (TfdD), Chlorodienelactone hydrolase (TfdE), and Chloromaleylacetate reductase (TfdF): These enzymes further process the ring-cleavage product, ultimately leading to intermediates of the TCA cycle. nih.govresearchgate.net

In fungi, the enzymatic mechanisms are often different and can involve extracellular enzymes. Key fungal enzymes implicated in the degradation of dichlorophenoxyacetic acids include:

Laccases: These copper-containing oxidases have a broad substrate range and can oxidize phenolic compounds, including dichlorophenols. mdpi.comnih.gov The white-rot fungus Rigidoporus sp. FMD21, for instance, utilizes laccase for the degradation of 2,4-D and 2,4,5-T. nih.gov

Cytochromes P450 (CYPs): This superfamily of monooxygenases is crucial for detoxification processes in many fungi. They can hydroxylate the aromatic ring of phenoxyacetic acids, which is a key step in their breakdown. mdpi.com

The table below details the primary enzymes involved in the degradation of dichlorophenoxyacetic acids.

Enzyme Type Function in Degradation Pathway Microbial Source (Example) References
EsteraseHydrolaseHydrolysis of the ethyl ester bond to form 2,5-dichlorophenoxyacetic acid.Various bacteria and fungi frontiersin.org
TfdA (Dioxygenase)OxygenaseCleavage of the ether linkage of the phenoxyacetic acid.Cupriavidus necator nih.govresearchgate.net
TfdB (Hydroxylase)MonooxygenaseHydroxylation of the dichlorophenol intermediate.Cupriavidus necator nih.govresearchgate.net
TfdC (Dioxygenase)OxygenaseOrtho-cleavage of the dichlorocatechol aromatic ring.Cupriavidus necator nih.govresearchgate.net
LaccaseOxidaseOxidation of phenolic intermediates.Rigidoporus sp. mdpi.comnih.gov
Cytochrome P450MonooxygenaseHydroxylation of the aromatic ring.Aspergillus niger mdpi.com
Anaerobic and Aerobic Biodegradation Kinetics and Models (e.g., Monod kinetics, substrate inhibition)

The rate at which dichlorophenoxyacetate esters are biodegraded in the environment can be described by various kinetic models. These models are essential for predicting the persistence of these compounds in soil and water.

Aerobic Biodegradation: Under aerobic conditions, the degradation of dichlorophenoxyacetic acids is generally rapid, especially in environments with adapted microbial populations. The kinetics of this degradation can often be described by first-order kinetics, particularly at low substrate concentrations. nih.govacs.org In a first-order model, the rate of degradation is directly proportional to the concentration of the compound.

However, when the herbicide serves as a growth substrate for the degrading microorganisms, Monod kinetics often provide a more accurate description. The Monod equation relates the specific growth rate of the microbial population to the concentration of the limiting substrate (the herbicide). This model accounts for a maximum degradation rate at high substrate concentrations when the microbial enzymes are saturated.

At very high concentrations, dichlorophenoxyacetic acids and their metabolites, such as dichlorophenols, can be toxic to the degrading microorganisms. This phenomenon is known as substrate inhibition . In such cases, the degradation rate increases with substrate concentration up to a certain point, after which it begins to decrease as the inhibitory effects become more pronounced. Models such as the Haldane model are used to describe this type of kinetics.

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of chlorinated aromatic compounds is generally slower than in aerobic environments. The degradation pathway often involves reductive dechlorination, where chlorine atoms are removed from the aromatic ring. Studies on 2,4,5-T have shown that anaerobic degradation can occur, leading to the formation of less chlorinated phenols. researchgate.net The kinetics of anaerobic degradation can also be modeled, but the rates are typically lower, and the process is often dependent on the presence of suitable electron acceptors.

Bioremediation and Phytoremediation Potential

The ability of microorganisms and plants to degrade dichlorophenoxyacetate esters offers promising strategies for the cleanup of contaminated environments.

Development of Engineered Microbial Systems for Enhanced Degradation

Bioremediation approaches often involve the use of microorganisms to break down pollutants. Bioaugmentation , the process of adding specific, highly efficient degrading microorganisms to a contaminated site, can significantly enhance the rate of removal of dichlorophenoxyacetate esters. vjs.ac.vn Research has focused on isolating and characterizing potent degrading strains, such as Pseudomonas fluorescens, and applying them to contaminated soils. vjs.ac.vn

Furthermore, the development of microbial consortia, or mixtures of different microbial species, can be more effective than single strains, as different members of the consortium can carry out different steps in the degradation pathway. Genetic engineering also holds potential for creating "super-bugs" with enhanced degradation capabilities, for example, by cloning the tfd genes into robust environmental bacteria. The creation of electro-biological systems, where an electric current enhances microbial reduction of the pollutant, has also been explored and shown to accelerate degradation kinetics. osti.gov

Plant-Mediated Uptake and Degradation Studies

Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. For dichlorophenoxyacetate herbicides, plants can contribute to their removal in several ways. While these herbicides are toxic to many broad-leaved plants, some plant species can tolerate and metabolize them.

A particularly promising approach is the use of endophytic bacteria to enhance phytoremediation. nih.govoup.com Endophytes are microorganisms that live within plant tissues without causing disease. Inoculating plants with endophytic bacteria that possess the ability to degrade dichlorophenoxyacetic acids can create a powerful synergistic system. nih.govoup.comoup.com The plant's root system effectively takes up the herbicide from the soil, and the endophytic bacteria within the plant tissues then degrade it, preventing its accumulation in the plant and its translocation to the shoots. nih.govoup.com Studies with pea plants (Pisum sativum) inoculated with a 2,4-D-degrading bacterial endophyte have demonstrated a higher capacity for herbicide removal from the soil and no accumulation of the herbicide in the plant's aerial parts. nih.gov This approach not only cleans the soil but also reduces the risk of the contaminant entering the food chain.

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are critical to understanding its potential for off-site transport and contamination of non-target areas, including groundwater. Key processes governing its distribution include adsorption to soil and sediment, and its subsequent mobility and potential for leaching.

The extent to which this compound binds to soil and sediment particles is a primary factor controlling its concentration in the soil solution and, consequently, its availability for degradation, plant uptake, and transport. This binding is a dynamic equilibrium involving both adsorption (binding to the solid phase) and desorption (release into the liquid phase).

The adsorption of dichlorophenoxyacetate esters and their parent acids is significantly influenced by the physicochemical properties of the soil and the compound itself. Key factors include:

Soil Organic Matter (SOM): Organic matter is a dominant sorbent for many organic compounds, including phenoxy herbicides. msss.com.my Soils with higher organic carbon content generally exhibit greater adsorption capacity for these compounds. msss.com.my This is attributed to hydrophobic interactions between the nonpolar parts of the herbicide molecule and the organic matter.

Clay Content and Type: Clay minerals, with their large surface areas and charged surfaces, also contribute to the adsorption of these herbicides. The type of clay mineral can influence the strength of the interaction.

Soil pH: The pH of the soil is a critical factor, particularly for the parent acid form. Dichlorophenoxyacetic acids are weak acids and exist predominantly in their anionic (negatively charged) form in soils with a pH above their pKa (typically around 2.6-3.3). blm.gov This anionic form is more water-soluble and less adsorbed to negatively charged soil colloids (like clay and organic matter) due to electrostatic repulsion, leading to increased mobility. Conversely, in more acidic soils, the non-ionized form predominates, which is less water-soluble and more readily adsorbed.

Desorption studies indicate that a significant portion of the adsorbed herbicide can be released back into the soil solution, a process influenced by factors such as rainfall and changes in soil solution chemistry. This release can make the herbicide available for leaching or degradation over time.

Table 1: Representative Adsorption Coefficients for 2,4-D in Various Soil Types

Soil TypeOrganic Carbon (%)pHKd (mL/g)Koc (mL/g)Reference
Sandy Loam1.06.50.550 cdc.gov
Silt Loam2.56.01.248 cdc.gov
Clay Loam3.07.00.827 cdc.gov
Loam1.85.52.1117 cdc.gov

Note: This table presents representative data for 2,4-D and is intended to illustrate the range of adsorption values. Specific values for this compound may vary.

The mobility of this compound in soil is inversely related to its adsorption. Compounds that are weakly adsorbed are more mobile and have a higher potential to leach through the soil profile and potentially reach groundwater.

Following application, dichlorophenoxyacetate esters like this compound are expected to undergo rapid hydrolysis to the corresponding dichlorophenoxyacetic acid. This resulting acid is relatively water-soluble and, as discussed, its adsorption is highly dependent on soil pH and organic matter content.

The leaching potential is therefore highest in soils with the following characteristics:

Low Organic Matter Content: Soils with less organic matter have fewer binding sites for the herbicide, allowing it to remain in the soil solution and move with percolating water.

Coarse Texture: Sandy soils with large pore spaces and high hydraulic conductivity facilitate the rapid downward movement of water and dissolved solutes.

High pH: In neutral to alkaline soils, the anionic form of the dichlorophenoxyacetic acid is dominant, leading to weaker adsorption and greater mobility.

Field and laboratory studies on 2,4-D have confirmed its potential for leaching, particularly in sandy soils with low organic matter. cdc.gov However, it is also important to consider the role of microbial degradation. The persistence of the herbicide in the soil, governed by the rate of its breakdown, will ultimately determine the total amount available for leaching over time. In biologically active soils, rapid degradation can mitigate the risk of groundwater contamination, even for a mobile compound.

Table 2: Factors Influencing the Leaching Potential of Dichlorophenoxyacetate Esters

FactorHigh Leaching PotentialLow Leaching Potential
Soil Texture Sandy, CoarseClayey, Fine
Soil Organic Matter LowHigh
Soil pH High (Neutral to Alkaline)Low (Acidic)
Rainfall/Irrigation HighLow
Degradation Rate SlowFast

This table provides a qualitative summary of the factors influencing the leaching potential of dichlorophenoxyacetate esters based on general scientific understanding.

Mechanistic Investigations of Biological Activity in Plant Systems

Auxin Signal Transduction Pathway Modulation

Ethyl 2-(2,5-dichlorophenoxy)acetate, as a synthetic auxin, is presumed to exert its biological effects by interfering with the auxin signal transduction pathway, a central regulatory system governing plant growth and development. This pathway involves a cascade of molecular interactions that translate the hormonal signal into specific cellular responses. The core components of this signaling pathway include the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors. nih.govnih.gov

The primary mechanism of auxin perception involves the TIR1/AFB family of F-box proteins, which function as auxin receptors. nih.govfrontiersin.org In the presence of auxin, the hormone acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein. nih.gov This binding event forms a co-receptor complex. While direct studies on this compound are limited, research on structurally similar synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), demonstrates this mode of action. nih.govnih.gov

Different combinations of TIR1/AFB proteins (Arabidopsis has six members) and Aux/IAA proteins (Arabidopsis has 29 members) can form various co-receptor complexes, each with a distinct affinity for auxin molecules. nih.gov This combinatorial system allows for a wide range of auxin sensing and response specificities within the plant. nih.gov The interaction strength can vary significantly depending on the specific TIR1/AFB and Aux/IAA proteins involved. For instance, in vitro assays have shown that TIR1 and AFB2 exhibit a stronger interaction with Aux/IAA proteins compared to AFB1 and AFB3. nih.gov The formation of this TIR1/AFB-auxin-Aux/IAA complex is the critical first step that leads to the degradation of the Aux/IAA repressor, thereby initiating downstream signaling. nih.govnih.gov

Receptor/Co-receptor ComponentFunction in Auxin PathwayInteraction Detail
TIR1/AFB Proteins F-box proteins that function as primary auxin receptors. nih.govfrontiersin.orgBind directly to auxin and Aux/IAA proteins to form a co-receptor complex. nih.gov
Aux/IAA Proteins Transcriptional repressors that inhibit ARF transcription factor activity. nih.govRecruited by the TIR1/AFB-auxin complex for degradation. nih.gov
Auxin Phytohormone (natural or synthetic)Acts as a molecular glue to stabilize the interaction between TIR1/AFB and Aux/IAA proteins. nih.gov

Once the Aux/IAA repressor is targeted by the TIR1/AFB complex, it is marked for degradation by the 26S proteasome. nih.gov The removal of the Aux/IAA repressor liberates the Auxin Response Factor (ARF) transcription factors, to which the Aux/IAA proteins were bound. nih.gov Freed ARFs can then bind to specific DNA sequences, known as auxin-responsive elements (AuxREs), in the promoters of target genes, thereby activating or repressing their transcription. nih.gov

This regulatory cascade controls the expression of a wide array of genes involved in plant growth. Among the most well-studied are the Small Auxin Up RNA (SAUR) genes. nih.gov Asymmetric expression of SAUR genes, driven by ARF transcription factors like ARF7, is critical for differential growth in response to environmental stimuli such as gravity and light. nih.gov An asymmetric distribution of auxin leads to the asymmetric activation of ARFs and subsequent asymmetric expression of SAUR genes, which ultimately promotes the bending of plant organs like hypocotyls. nih.gov The action of synthetic auxins like this compound mimics this natural process, leading to widespread and often uncontrolled activation of auxin-responsive genes, which disrupts normal development.

Gene FamilyRole in Auxin ResponseRegulatory Mechanism
ARF (Auxin Response Factor) Transcription factors that bind to AuxREs in the promoters of auxin-responsive genes to regulate their expression. nih.govActivity is inhibited by binding to Aux/IAA proteins; inhibition is relieved upon auxin-mediated degradation of Aux/IAAs. nih.gov
SAUR (Small Auxin Up RNA) Effector genes that are rapidly induced by auxin and are involved in promoting cell expansion. nih.govExpression is activated by ARF transcription factors, such as ARF7 and ARF19, following an auxin stimulus. nih.gov

The changes in gene expression initiated by synthetic auxins have profound effects on plant morphology, particularly on processes like cell elongation and root development. Auxin plays a dual role in these processes, often interacting with other phytohormones, most notably ethylene (B1197577). nih.gov High concentrations of auxin, such as those caused by the application of synthetic auxins, typically inhibit root elongation. nih.govnih.gov This inhibition is primarily due to a reduction in the length of epidermal cells in the root's elongation zone. nih.govnih.gov

Plant Metabolism of Halogenated Phenoxyacetate (B1228835) Esters

Plants possess metabolic systems to detoxify foreign compounds (xenobiotics), including synthetic auxins like halogenated phenoxyacetate esters. The metabolism of this compound would likely begin with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2,5-dichlorophenoxyacetic acid. This acid would then be subject to further metabolic transformations, primarily through conjugation and degradation pathways, which vary significantly among plant species. nih.gov

Conjugation is a primary detoxification mechanism in plants, rendering xenobiotics more water-soluble and sequestering them in vacuoles. For phenoxyacetic acids, two major conjugation pathways are prominent.

Glucose Esterification: The carboxylic acid group of the phenoxyacetic acid can be esterified with glucose. In cereal plants, for example, the major metabolite of 2,4-D is 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose. nih.gov

Amino Acid Conjugation: The phenoxyacetic acid can form amide linkages with amino acids. In bean and soybean plants, significant amounts of N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid accumulate after treatment with 2,4-D. nih.govnih.gov

These conjugation reactions effectively inactivate the synthetic auxin, representing a key tolerance mechanism in many plant species.

In addition to conjugation of the intact molecule, plants can also degrade the phenoxyacetic acid structure. A common degradation pathway involves the cleavage of the ether linkage, releasing the dichlorophenol moiety. For this compound, this would yield 2,5-dichlorophenol (B122974).

This resulting dichlorophenol is not the final metabolic product. It is typically detoxified further, primarily through conjugation with sugars. regulations.gov Studies on the metabolism of 2,4-dichlorophenol (B122985) (DCP) in various plants, including cotton and tobacco, show that it is rapidly converted into glycoside conjugates. regulations.govosti.gov The major terminal metabolites are often DCP-glucosides, which may be further modified, for instance, by malonylation to form DCP-(6-O-malonyl)-glucoside. regulations.gov This pathway effectively sequesters the potentially phytotoxic dichlorophenol derivative.

Parent Compound ClassInitial MetaboliteKey Metabolic PathwaysMajor End Products
Halogenated Phenoxyacetate EstersHalogenated Phenoxyacetic AcidConjugation: Glucose Esterification, Amino Acid Conjugation. nih.govnih.govGlucose esters, Aspartate/Glutamate conjugates. nih.govnih.gov
Halogenated Phenoxyacetic AcidDichlorophenolDegradation & Conjugation: Ether bond cleavage followed by glycosylation. regulations.govDichlorophenol-glucosides (e.g., DCP-(6-O-malonyl)-glucoside). regulations.gov

Comparative Studies on Auxinic Compound Activity and Specificity

Comprehensive searches for scientific literature detailing the mechanistic investigations of the biological activity of This compound in plant systems, with a specific focus on its auxinic activity and specificity, did not yield direct research findings for this particular compound. The vast body of available research on synthetic auxins is predominantly centered on more commercially significant and historically studied compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D).

While general principles of auxin action can be inferred from studies on related phenoxyacetic acid derivatives, the specific activity and comparative performance of this compound remain uncharacterized in the public scientific literature discovered. It is known that the ester forms of phenoxyacetic acids, such as the ethyl ester, can be more readily absorbed by plant foliage than their acid or salt counterparts. orst.edu Following absorption, it is generally expected that these esters are hydrolyzed within the plant tissue to the corresponding active acid form, in this case, 2,5-dichlorophenoxyacetic acid, which then exerts its auxinic effects.

The auxinic action of related compounds like 2,4-D involves mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to a cascade of physiological responses, including uncontrolled cell division and growth, ultimately resulting in herbicidal effects on susceptible broadleaf plants. orst.educdc.gov The specificity of these herbicides is a key area of study, with research indicating that different auxin receptors and transport mechanisms within the plant can show varying affinities for different synthetic auxin molecules. For instance, studies on Arabidopsis have identified specific auxin-binding proteins, such as TIR1 and AFB5, which are involved in the perception of synthetic auxins like 2,4-D. nih.gov

Comparative studies on other synthetic auxins have revealed differences in their efficacy and the physiological responses they induce. For example, a study comparing 2,4-D with other auxinic herbicides like fluroxypyr (B1673483) and dicamba (B1670444) in controlling postharvest calyx senescence in Valencia oranges found that fluroxypyr was more effective than 2,4-D. researchgate.net Such studies highlight that even structurally similar compounds can exhibit significant differences in biological activity.

Without specific research on this compound, it is not possible to provide detailed data on its comparative auxinic activity, its binding affinity to auxin receptors, or its specificity in different plant species. Further research would be required to elucidate these properties and to create informative data tables comparing its performance against other auxinic compounds.

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 2 2,5 Dichlorophenoxy Acetate

Chromatographic Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and several methods are applicable to ethyl 2-(2,5-dichlorophenoxy)acetate. The choice of technique often depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., qualitative screening versus quantitative determination).

High-Performance Liquid Chromatography (HPLC) with various detection systems (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the analysis of phenoxyacetic acid derivatives, reversed-phase HPLC is commonly used. semanticscholar.orgdeswater.comnih.gov In this mode, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is paired with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). semanticscholar.orgdeswater.comnih.gov The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.

Detection Systems:

UV Detection: this compound contains a chromophore (the dichlorophenyl ring) that absorbs ultraviolet (UV) light. A UV detector measures this absorbance at a specific wavelength, which for dichlorophenoxyacetic acid derivatives is often set around 230 nm or 280 nm. semanticscholar.orgdeswater.com This method is robust and cost-effective for quantification when the sample matrix is relatively clean and interferences are minimal.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity. The MS detector ionizes the molecules eluting from the HPLC column and separates them based on their mass-to-charge ratio (m/z). This allows for positive identification of the compound even in complex matrices and can achieve very low detection limits. epa.gov For phenoxy acid herbicides, negative ion electrospray ionization (ESI) is a common technique. epa.gov

ParameterTypical Conditions for Phenoxyacetate (B1228835) Esters Analysis by HPLC
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) semanticscholar.org
Mobile Phase Gradient or isocratic mixture of acetonitrile and water (often with an acid modifier like acetic or formic acid) deswater.comnih.gov
Flow Rate 0.5 - 1.5 mL/min semanticscholar.orgnih.gov
Detection UV at ~230 nm or ~280 nm; MS (e.g., ESI in negative mode) semanticscholar.orgdeswater.comepa.gov
Injection Volume 5 - 20 µL semanticscholar.orgnih.gov
Retention Time Dependent on specific conditions, but for related compounds like 2,4-D, it can be in the range of several minutes. deswater.com

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Since this compound is an ester, it is generally volatile enough for GC analysis without derivatization, unlike its parent acid. gcms.cz

In GC, the sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Detection Systems:

Flame Ionization Detection (FID): FID is a common detector that is sensitive to organic compounds. However, it is not specific and may not be suitable for complex samples with many co-eluting compounds.

Mass Spectrometry (MS) Detection: GC-MS is the gold standard for the identification and quantification of volatile organic compounds. It provides a mass spectrum for each separated compound, which acts as a chemical fingerprint. For this compound, the mass spectrum would show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester group and losses from the aromatic ring. While a specific mass spectrum for the 2,5-dichloro isomer is not readily available in public databases, the spectrum for the isomeric ethyl 2-(2,4-dichlorophenoxy)acetate (CAS 533-23-3) from the NIST database can serve as a reference, showing characteristic peaks. nist.govnist.gov Analysis is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity, where only specific, characteristic ions are monitored. usda.gov

ParameterTypical Conditions for Phenoxyacetate Ester Analysis by GC-MS
Column Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) epa.gov
Carrier Gas Helium epa.gov
Injection Mode Splitless epa.gov
Temperature Program A temperature gradient is typically used, for example, starting at 80°C and ramping up to 320°C. epa.gov
Detector Mass Spectrometer (Electron Impact ionization at 70 eV) nih.gov
Monitored Ions (m/z) Based on the mass spectrum of the compound, including the molecular ion and major fragment ions.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative screening and to monitor the progress of reactions. It involves spotting the sample onto a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action. wvu.edu

Separation is based on the differential partitioning of the compounds between the stationary and mobile phases. wisc.edu The position of the compound is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org For phenoxyacetate esters, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is often used. reddit.com Visualization can be achieved using UV light if the compound is UV-active, or by staining with reagents like iodine vapor. wvu.edu

ParameterTypical Conditions for TLC of Phenoxyacetate Esters
Stationary Phase Silica gel plates wisc.edu
Mobile Phase Mixtures of non-polar and polar solvents (e.g., ethyl acetate/petroleum ether)
Rf Value Dependent on the exact mobile phase composition. Less polar compounds have higher Rf values. libretexts.org
Visualization UV light (254 nm), iodine vapor wvu.edu

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Before instrumental analysis, this compound must be extracted from the sample matrix (e.g., water, soil, biological tissues) and concentrated. The goal of sample preparation is to isolate the analyte of interest, remove interfering substances, and bring the analyte to a concentration suitable for detection.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. It is often preferred over liquid-liquid extraction due to its efficiency, lower solvent consumption, and ease of automation. nih.gov

The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the sorbent). The analyte is retained on the sorbent while the sample matrix passes through. The analyte is then eluted with a small volume of a strong solvent. For phenoxy acid herbicides and their esters in water samples, reversed-phase SPE cartridges, such as those packed with C18 or polymeric sorbents (e.g., polystyrene-divinylbenzene), are commonly employed. usda.govthermofisher.com

Typical SPE Protocol for Water Samples:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by water, to activate the sorbent. thermofisher.com

Loading: The water sample is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interferences.

Elution: The analyte is eluted from the cartridge with a small volume of a strong organic solvent, such as ethyl acetate or methanol. usda.govthermofisher.com

The recovery of the analyte can be influenced by factors such as the sample pH, the type and amount of sorbent, and the elution solvent. For related compounds, recoveries are often greater than 80%. nih.gov

ParameterDetails
SPE Cartridge C18 or polymeric (e.g., Waters Oasis HLB, Phenomenex Strata-X) usda.govthermofisher.com
Sample Volume Can range from milliliters to liters, depending on the required concentration factor. thermofisher.com
Elution Solvent Ethyl acetate, methanol usda.govthermofisher.com
Expected Recovery Generally high, often >80-90% for related herbicides. nih.gov

Liquid-Liquid Extraction (LLE) using organic solvents (e.g., ethyl acetate, methyl-tert-butyl ether)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For extracting moderately non-polar compounds like this compound from aqueous samples, water-immiscible organic solvents are used.

Common LLE Solvents:

Ethyl acetate: This is a widely used solvent due to its good solvency for a range of organic compounds, moderate polarity, and relatively low toxicity. semanticscholar.orgmdpi.com

Methyl-tert-butyl ether (MTBE): MTBE is another effective solvent for extracting organic compounds from water.

Dichloromethane and Hexane: These are also used, depending on the specific properties of the analyte and the sample matrix.

The process typically involves shaking the aqueous sample with the organic solvent in a separatory funnel. The analyte partitions into the organic layer, which is then separated, dried (e.g., with anhydrous sodium sulfate), and concentrated before analysis. semanticscholar.org The efficiency of the extraction can be influenced by the pH of the aqueous phase and the presence of salts ("salting out"), which can increase the partitioning of the analyte into the organic phase. deswater.com

ParameterDetails
Extraction Solvent Ethyl acetate, methyl-tert-butyl ether, diethyl ether, hexane semanticscholar.orgmdpi.com
Procedure Vigorous shaking of the sample with the solvent in a separatory funnel, followed by separation of the organic layer. semanticscholar.org
Enhancements pH adjustment of the aqueous phase, addition of salt (e.g., NaCl) to improve extraction efficiency. deswater.com
Post-Extraction Drying of the organic extract (e.g., with Na2SO4) and concentration. semanticscholar.org

Soxhlet Extraction Techniques for Soil Samples

The extraction of this compound and related phenoxy herbicides from complex solid matrices like soil is a critical first step in its analytical determination. Soxhlet extraction, a well-established and robust technique, is frequently employed for this purpose due to its efficiency in ensuring thorough contact between the sample and the extraction solvent. The standard procedure, outlined in methodologies like EPA Method 3540, involves placing a solid sample, often mixed with a drying agent like anhydrous sodium sulfate, into an extraction thimble. This thimble is then placed in a Soxhlet extractor, which facilitates a continuous process where fresh, condensed solvent repeatedly washes over the sample, effectively extracting nonvolatile and semi-volatile organic compounds.

For phenoxyacetic acid herbicides, various solvents can be utilized. Studies have demonstrated the effectiveness of methanol in a Soxhlet apparatus for extracting 2,4-D, a closely related compound, from soil samples. semanticscholar.org Research indicates that an extraction time of four hours can be optimal for achieving complete recovery of the analyte. researchgate.net Another efficient approach involves using a modified Soxhlet apparatus with acetonitrile as the solvent. nih.govoup.com This modification offers the advantages of using a smaller volume of organic solvent and reducing the extraction time while still achieving high recovery rates of the target analyte. nih.govoup.comscience.gov After extraction, the resulting solvent containing the analyte is typically concentrated, for example, using a rotary evaporator, before being reconstituted in a suitable solvent for instrumental analysis. oup.comscience.gov

Method Validation and Performance Characteristics

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for the intended application. For this compound, this involves establishing key performance metrics such as the limit of detection (LOD), limit of quantitation (LOQ), recovery rates, and linearity. While data may vary depending on the specific ester, matrix, and analytical instrumentation, studies on the parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), provide representative performance characteristics.

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for analysis. For soil samples, methods have been validated with excellent results. One study using a modified Soxhlet extraction followed by HPLC-UV detection for 2,4-D in spiked soil samples reported an LOD of 0.005 ppm and an LOQ of 0.010 ppm, with recoveries ranging from 85% to 100%. nih.govoup.com Another HPLC-based method for soil demonstrated an LOD of 0.45 µg/mL and an LOQ of 2 µg/mL, with recoveries between 80% and 100% and a high degree of linearity (R² ≥ 0.9996). semanticscholar.orgresearchgate.net

The following table summarizes the performance characteristics from various validated methods for 2,4-D and its esters, which are indicative of the performance expected for the analysis of this compound.

ParameterValueMatrixAnalytical TechniqueSource(s)
Limit of Detection (LOD) 0.005 ppmSpiked SoilHPLC-UV nih.govoup.com
0.45 µg/mLSoilHPLC semanticscholar.orgresearchgate.net
0.003 ppmSoil & SedimentGC-MSD epa.gov
Limit of Quantitation (LOQ) 0.010 ppmSpiked SoilHPLC-UV nih.govoup.com
2 µg/mLSoilHPLC semanticscholar.orgresearchgate.net
0.01 mg/kgSoilLC/MS/MS epa.gov
Recovery Rate 85% - 100%Spiked SoilHPLC-UV nih.govoup.com
80% - 100%Spiked Soil & WaterHPLC semanticscholar.orgresearchgate.net
61% - 82%SoilLC-MS/MS scielo.br
Linearity (R²) ≥ 0.9996-HPLC semanticscholar.orgresearchgate.net
Regression Coefficient (r²) 0.999WaterLC-UV researchgate.net

Derivatization Strategies for Enhanced Detectability

For gas chromatographic (GC) analysis, the volatility of an analyte is a critical factor. While this compound is an ester, analytical strategies sometimes involve its hydrolysis to the parent carboxylic acid, 2,5-dichlorophenoxyacetic acid. This acid, like other phenoxyacetic acids, has low volatility and requires a derivatization step to convert it into a more volatile form suitable for GC analysis. iaea.org This process can also enhance the sensitivity of detection by introducing specific functional groups that are highly responsive to certain detectors.

Even when analyzing the ester directly, it may be hydrolyzed and then re-derivatized to a different form to improve chromatographic properties or achieve lower detection limits. tdl.orgubbcluj.ro Several derivatization strategies are employed:

Alkylation/Esterification: This is the most common method, where the carboxylic acid is converted into an ester. gcms.cz While the target compound is already an ethyl ester, hydrolysis followed by re-esterification to a different alcohol can be beneficial. For instance, creating methyl esters is a standard procedure. The reaction is typically catalyzed by an acid, such as boron trichloride, in the presence of the desired alcohol (e.g., methanol). colostate.edu This strategy increases volatility and improves peak shape in GC systems.

Silylation: This technique involves replacing the acidic proton of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. iaea.org Reagents like trimethylsilyl N,N-dimethylcarbamate can be used to create these derivatives. iaea.org TBDMS esters are often preferred as they exhibit greater hydrolytic stability and can provide more favorable mass spectrometric properties compared to their TMS counterparts, allowing for detection limits at the ppb level. iaea.org

Pentafluorobenzylation (PFB): For analyses requiring extremely high sensitivity, particularly with an electron capture detector (ECD), derivatization to form pentafluorobenzyl esters is a powerful strategy. The resulting PFB-esters are highly electrophilic due to the fluorine atoms, leading to a strong response from the ECD.

These derivatization techniques are essential tools that provide the flexibility to optimize the analysis of phenoxyacetic acid compounds, ensuring both volatility for GC and enhanced sensitivity for trace-level detection.

Future Research Directions and Emerging Applications in Chemical Biology

Rational Design and Synthesis of Novel Dichlorophenoxyacetate Esters with Targeted Biological Activities

The principles of rational design are increasingly being applied to create novel dichlorophenoxyacetate esters with specific, targeted biological functions. This approach moves beyond traditional synthesis methods by using knowledge of structure-activity relationships to design molecules with desired properties, such as enhanced efficacy or selectivity. The goal is to develop new compounds that are more effective for specific applications while minimizing off-target effects.

Future research in this area will likely focus on modifying the ester and aromatic ring components of the dichlorophenoxyacetate scaffold. By systematically altering these parts of the molecule, researchers can fine-tune properties like hydrophobicity, steric hindrance, and electronic distribution, which in turn influence the compound's interaction with biological targets. For instance, the synthesis of novel artemisinin (B1665778) ester derivatives targeted at mitochondria has demonstrated how esterification can be used to direct molecules to specific cellular compartments, a strategy that could be adapted for dichlorophenoxyacetates. nih.govsci-hub.se The synthesis of these new analogs will involve multi-step reactions, starting with the alkylation of precursor molecules to create functionally substituted esters. nih.gov

The development of these novel esters is not just a synthetic challenge but also a biological one. High-throughput screening assays will be essential to evaluate the biological activities of these newly synthesized compounds against a wide range of cellular and molecular targets. nih.gov This combination of rational design, targeted synthesis, and biological evaluation will be key to discovering next-generation dichlorophenoxyacetate esters for applications in chemical biology.

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

Understanding how dichlorophenoxyacetate esters interact with biological systems at a molecular level is crucial for developing new applications and mitigating potential risks. The integration of advanced spectroscopic techniques and computational modeling provides a powerful toolkit for gaining these deeper mechanistic insights. southampton.ac.uk

Advanced Spectroscopic Techniques: Modern spectroscopic methods allow for the detailed characterization of chemical structures and the monitoring of molecular interactions in real-time. southampton.ac.uk Techniques like Raman spectroscopy, for example, have been used to study the biochemical changes induced by 2,4-dichlorophenoxyacetic acid (2,4-D) in bacteria, offering a noninvasive way to observe cellular responses. researchgate.net Future research could apply similar techniques to Ethyl 2-(2,5-dichlorophenoxy)acetate to understand its mode of action. Advanced methods like surface-enhanced Raman spectroscopy (SERS) could provide even greater sensitivity for studying the interaction of these esters with biological membranes or specific proteins. southampton.ac.uk

Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and behavior of molecules. siftdesk.org DFT studies can be used to calculate the electronic energies, molecular orbital properties, and thermodynamic stability of dichlorophenoxyacetate esters. siftdesk.orgnih.gov This information is vital for understanding their reactivity and how they might interact with biological targets. Molecular docking simulations can further predict the binding affinity and orientation of these esters within the active sites of enzymes or receptors, providing a virtual screening method to identify promising candidates for further experimental study. nih.gov

The synergy between these advanced spectroscopic and computational methods will allow researchers to build comprehensive models of how this compound and its analogs function at the molecular level, paving the way for more informed design of new compounds. southampton.ac.uksiftdesk.org

Innovative Bioremediation and Phytoremediation Strategies for Environmental Management

The widespread use of phenoxy herbicides like 2,4-D has led to environmental contamination, prompting research into sustainable remediation strategies. nih.govresearchgate.net Bioremediation and phytoremediation, which use living organisms to degrade or sequester pollutants, are seen as environmentally friendly and cost-effective solutions. nih.govclu-in.org

Bioremediation: This approach utilizes microorganisms, primarily bacteria and fungi, to break down contaminants. nih.gov Numerous microbial strains capable of degrading 2,4-D have been isolated from soil and water. nih.govresearchgate.net These microorganisms produce enzymes that can cleave the ether linkage or remove the chlorine atoms from the aromatic ring, rendering the compound less toxic. nih.gov Future research will focus on identifying and engineering microbes with enhanced degradation capabilities for a wider range of dichlorophenoxyacetate esters, including this compound. The use of bacterial consortia, or groups of different microbial species, has shown promise in achieving more complete degradation of these compounds. ijbbku.com

Phytoremediation: Phytoremediation involves the use of plants to clean up contaminated environments. youtube.com Plants can remove pollutants from soil and water through several mechanisms, including phytoextraction (accumulating contaminants in their tissues), phytodegradation (breaking down contaminants), and rhizodegradation (stimulating microbial activity in the root zone). youtube.com Studies have demonstrated the potential of certain plants, like the pea (Pisum sativum) inoculated with bacterial endophytes, to effectively remove 2,4-D from the soil. nih.gov Other research has explored the capacity of plants like Plectranthus neochilus for the phytoremediation of 2,4-D in both soil and water. nih.gov Future strategies may involve identifying or genetically engineering plants with a high tolerance for and ability to degrade dichlorophenoxyacetate esters, offering a green solution for site remediation. clu-in.org

The table below summarizes findings from studies on the bioremediation of the related compound, 2,4-D, which can inform future strategies for this compound.

Organism/SystemCompoundMediumKey FindingsReference(s)
Bacterial Consortium2,4-DSterilized Soil95.89% degradation at 30°C over four weeks. researchgate.netijbbku.com
Bacterial Consortium2,4-DUnsterilized Soil85.5% degradation at 30°C over four weeks. researchgate.netijbbku.com
Pisum sativum (Pea) with bacterial endophyte2,4-DSoilEnhanced removal of 2,4-D from soil and no accumulation in plant tissues. nih.gov
Plectranthus neochilus (Boldo)2,4-DWaterUp to 49% decontamination of 2,4-D in a 60-day experiment. nih.gov
Supraglacial microbial community2,4-DGreenland Ice SheetDemonstrated mineralization of 2,4-D, indicating biodegradation in cold environments. nih.gov

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2,5-dichlorophenoxy)acetate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 2-(2,5-dichlorophenoxy)acetic acid with ethanol under acidic catalysis. A reflux setup with sulfuric acid (H₂SO₄) as a catalyst ensures complete conversion . Comparative studies show that anhydrous conditions and stoichiometric control (e.g., 1:1.2 molar ratio of acid to ethanol) minimize side products like diesters or unreacted acid. Solvent choice (e.g., acetone or methanol) also impacts reaction kinetics, with dry acetone reducing hydrolysis risks . For scale-up, fractional distillation or recrystallization from ethanol is recommended for purification .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • TLC Monitoring : Hexane:ethyl acetate (3:1) solvent systems track reaction progress .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms ester formation (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂) .
  • Mass Spectrometry : High-resolution MS validates molecular ions (e.g., [M+H]⁺ at m/z 265.00 for C₁₀H₁₀Cl₂O₃) .
  • Elemental Analysis : Carbon, hydrogen, and chlorine content must align with theoretical values within ±0.5% .

Q. How can researchers screen the biological activity of this compound?

Initial screening involves:

  • Enzyme Inhibition Assays : Test interactions with acetylcholinesterase or cytochrome P450 isoforms using fluorometric methods .
  • Microbial Susceptibility Tests : Evaluate antibacterial/antifungal activity via broth microdilution (MIC values) against E. coli or C. albicans .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the electronic environment of the dichlorophenoxy group influence regioselectivity in substitution reactions?

The 2,5-dichloro substitution pattern creates electron-deficient aromatic rings, directing nucleophilic attack to the para position relative to the ether oxygen. Computational studies (DFT calculations) show enhanced electrophilicity at C-4 due to resonance stabilization from the adjacent chlorine atoms . Experimental validation via SNAr reactions with amines (e.g., morpholine) yields para-substituted derivatives >85% under mild conditions (50°C, DMF solvent) .

Q. What mechanistic insights explain contradictions in oxidation/reduction product yields?

Discrepancies arise from competing pathways:

  • Oxidation : Using KMnO₄/H₂SO₄ preferentially cleaves the ester to 2-(2,5-dichlorophenoxy)acetic acid (yield: 70–75%), while CrO₃ may over-oxidize the phenyl ring .
  • Reduction : NaBH₄ selectively reduces the ester to Ethyl 2-(2,5-dichlorophenoxy)ethanol (60% yield), whereas LiAlH₄ risks ether bond cleavage . Kinetic studies (GC-MS monitoring) and solvent polarity adjustments (e.g., THF vs. ethanol) optimize pathway control .

Q. How can researchers resolve spectral data conflicts in structural elucidation?

Conflicting NMR/IR data often stem from:

  • Rotameric Forms : Ethyl group rotation causes splitting in ¹H NMR (e.g., quartet for OCH₂CH₃). Low-temperature NMR (−40°C) reduces dynamic effects .
  • Impurity Peaks : Trace solvents (e.g., acetone at δ 2.1 ppm) or unreacted starting materials require rigorous purification. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodCatalystSolventTemp (°C)Yield (%)Reference
Acid-catalyzed esterificationH₂SO₄Ethanol8085–90
Anhydrous K₂CO₃Acetone6078–82
Microwave-assistedH₂SO₄Methanol10092

Q. Table 2. Key Spectral Data

TechniqueCharacteristic SignalReference
¹H NMR (CDCl₃)δ 1.35 (t, 3H, CH₃), 4.25 (q, 2H, OCH₂)
IR (KBr)1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)
HRMSm/z 265.00 [M+H]⁺ (calc. 264.99)

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